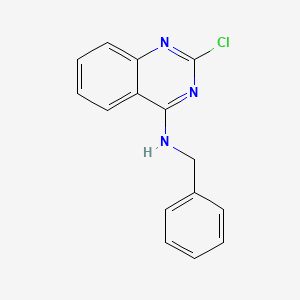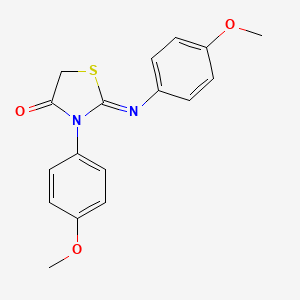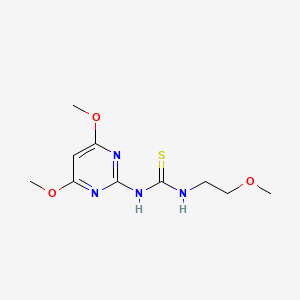
N-苄基-2-氯喹唑啉-4-胺
描述
Synthesis Analysis
The synthesis of N-benzyl-2-chloroquinazolin-4-amine involves several key strategies, including Rhodium(III)-catalyzed C-H amination and environmentally benign methods. For instance, Zhang et al. (2018) reported a Rh-catalyzed ortho C-H amination of 2-arylquinazolin-4(3H)-one using N-benzoate alkylamines, achieving good to excellent yields under mild conditions (Zhang et al., 2018). Similarly, Azimi and Azizian (2016) developed a green synthesis approach for 2,3-dihydroquinazolin-4(1H)-ones via a three-component reaction, highlighting the use of water as a solvent and iodine/potassium carbonate as catalysts (Azimi & Azizian, 2016).
Molecular Structure Analysis
The molecular structure of N-benzyl-2-chloroquinazolin-4-amine compounds often features complex arrangements and interactions. Butcher et al. (2007) described the crystal structure of a related molecule, illustrating coplanar arrangements and significant twists due to torsion angles, which are stabilized by intermolecular hydrogen bonding (Butcher et al., 2007).
Chemical Reactions and Properties
N-benzyl-2-chloroquinazolin-4-amine undergoes various chemical reactions, contributing to its versatility in synthesis. A novel approach for the regioselective synthesis of 2-benzyl-4-arylquinoline derivatives was described by Ali and Khan (2021), utilizing aryl amines, styrene oxides, and aryl acetylenes in the presence of iodine, demonstrating high regioselectivity and functional group tolerance (Ali & Khan, 2021).
Physical Properties Analysis
The physical properties of N-benzyl-2-chloroquinazolin-4-amine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and pharmaceutical formulations. However, specific studies focusing on the physical properties of this compound are limited in the available literature.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for further functionalization, are key aspects of N-benzyl-2-chloroquinazolin-4-amine. Studies such as those by Liu et al. (2007) on the synthesis and biological activity of N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds provide insight into the reactivity and potential applications of these compounds (Liu et al., 2007).
科学研究应用
催化应用
N-苄基-2-氯喹唑啉-4-胺在各种催化过程中发挥作用。例如,它用于铑(III)催化的2-芳基喹唑啉-4(3H)-酮与N-烷基-O-苯甲酰-羟胺的C-H胺化反应。这个过程在温和条件下表现出高效率和良好的官能团容忍性,产率独家得到2,6-双胺化产物 (Zhang et al., 2018)。
新化合物的合成
这种化合物在新化学结构的合成中起着重要作用。微波辅助合成新的6,7,8-三甲氧基N-取代-4-氨基喹唑啉化合物就是其中之一。这个过程高效,并提供了一种简单的方法,在短时间内高产率地合成这些化合物 (Liu et al., 2008)。
药物化学和药物开发
在药物化学中,N-苄基-2-氯喹唑啉-4-胺被用于合成潜在的治疗剂。例如,合成和评价2,4-二氨基喹唑啉系列作为抗结核药物的潜力表明,这类化合物作为有效的结核分枝杆菌生长抑制剂的潜力 (Odingo et al., 2014)。
绿色化学方法
这种化合物也用于绿色化学应用。通过使用易得的苄醇而不是不稳定的醛类,通过三组分反应高效合成2,3-二氢喹唑啉-4(1H)-酮就是一个例子,突出了它在环保化学过程中的作用 (Azimi & Azizian, 2016)。
抗癌研究
在癌症研究中,源自N-苄基-2-氯喹唑啉-4-胺的化合物已被评估其抗癌性能。例如,合成和生物活性评价新的N-取代-4-氨基-6,7,8-三甲氧基喹唑啉化合物,虽然显示出比标准药物更弱的活性,但在抗癌研究中仍具有重要意义 (Liu et al., 2007)。
未来方向
属性
IUPAC Name |
N-benzyl-2-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCBIDUKEIBVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-chloroquinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of N-benzyl-2-chloroquinazolin-4-amine molecules in the solid state?
A1: The crystal structure of N-benzyl-2-chloroquinazolin-4-amine reveals that the asymmetric unit contains two independent molecules. Each molecule features a nearly planar quinazoline ring system. The phenyl ring and the quinazoline ring system within each molecule are not coplanar, exhibiting dihedral angles of 88.25° and 85.28°. Furthermore, within the crystal lattice, these independent molecules interact through N—H⋯N hydrogen bonds, arranging themselves in chains along the [] direction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B1227129.png)

![2-ethyl-N-[1-[2-(1-piperidinyl)ethyl]-2-benzimidazolyl]-3-pyrazolecarboxamide](/img/structure/B1227132.png)
![(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1227134.png)


![N-cycloheptyl-2-[[2-(1,3-dioxo-2-isoindolyl)-1-oxoethyl]amino]benzamide](/img/structure/B1227139.png)

![1-(3,4-Dihydroxyphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1227141.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B1227142.png)
![1-Ethyl-2-[4-(4-methoxyphenyl)sulfonyl-1-piperazinyl]benzimidazole](/img/structure/B1227143.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1227148.png)
![4-Bromobenzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B1227149.png)